Diethyl methylenedicarbamate

描述

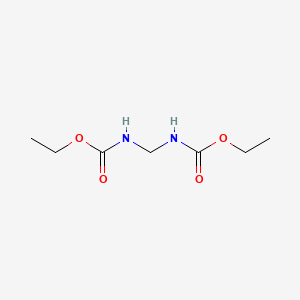

Diethyl methylenedicarbamate is a useful research compound. Its molecular formula is C7H14N2O4 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Diethyl methylenedicarbamate (DEMC) is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of DEMC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two carbamate groups attached to a methylene bridge. The chemical formula can be represented as . The presence of the carbamate moiety enhances the compound's ability to interact with biological systems, primarily through hydrolysis and subsequent release of active components.

The biological activity of DEMC can be attributed to several mechanisms:

- Hydrolysis : The carbamate group is susceptible to hydrolysis, leading to the formation of diethylamine and carbon dioxide. This process can influence various biochemical pathways by modulating enzyme activity or altering cellular signaling .

- DNA Interaction : Studies have indicated that carbamate derivatives can bind to DNA, inhibiting replication and transcription processes. This interaction may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .

- Prodrug Activity : DEMC may function as a prodrug, where it undergoes metabolic conversion to release active pharmacophores that exert therapeutic effects. This characteristic is particularly valuable in enhancing drug delivery and reducing first-pass metabolism .

Anticancer Activity

Research has demonstrated that DEMC exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting cellular functions and promoting DNA damage. The compound's ability to inhibit key enzymes involved in cell proliferation further supports its potential as an anticancer agent .

Neuroprotective Effects

Carbamates are also recognized for their neuroprotective properties. DEMC has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Toxicity Profile

While exploring the biological activity of DEMC, it is crucial to consider its toxicity profile:

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of DEMC:

- Study on Anticancer Effects : A recent study demonstrated that DEMC effectively inhibited the growth of breast cancer cells by inducing apoptosis through DNA damage mechanisms .

- Neuroprotective Study : Another investigation highlighted DEMC's ability to protect neuronal cells from oxidative damage, suggesting its potential role in treating neurodegenerative disorders .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| LD50 (Oral) | 12,900 mg/kg (rat) |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Activity | Protects against oxidative stress |

| Toxicity | Low acute toxicity; potential liver effects |

科学研究应用

"Diethyl methylenedicarbamate" is similar to "Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate," an organic compound with applications in chemistry and biology. It functions as a building block in synthesizing complex organic molecules and is under investigation for its potential biological activities, particularly in antimicrobial and anticancer research.

Applications of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate:

- Synthesis of complex molecules Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate can be employed as a building block.

- Antimicrobial and anticancer research Studies suggest that this compound exhibits potential biological activities in these fields. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating biological pathways. Current research aims to clarify its precise biological effects and therapeutic potential.

- Interaction studies Interaction studies concentrate on its binding affinity to various biological targets to understand how the compound modulates enzyme activity or receptor functions, which contributes to determining its therapeutic potential and safety profile.

The synthesis of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate generally involves reacting 3,4-dimethoxybenzaldehyde with diethyl carbamate, using a catalyst and reflux conditions with solvents like ethanol or methanol. Purification methods like recrystallization or column chromatography are then used to isolate the product. Large-scale production in industrial settings may utilize batch or continuous flow reactors to improve efficiency and yield.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for diethyl methylenedicarbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of methylenediisocyanate with ethanol under controlled conditions. A common method involves using a catalyst like dibutyltin dilaurate in an inert atmosphere to minimize side reactions such as oligomerization . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for methylenediisocyanate:ethanol) and temperature control (typically 60–80°C). Purity is assessed via HPLC or GC-MS, with impurities often arising from unreacted isocyanate or hydrolyzed byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of carbamate groups (e.g., peaks at δ 3.3–4.2 ppm for ethoxy groups and δ 155–160 ppm for carbonyl carbons).

- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate the carbamate linkage.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 207 (CHNO) confirm the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from moisture and heat to prevent hydrolysis or decomposition.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction mechanisms and intermediates in this compound synthesis be elucidated?

Mechanistic studies employ density functional theory (DFT) to model the nucleophilic attack of ethanol on methylenediisocyanate. Transient intermediates like isocyanate-alcohol adducts are trapped using low-temperature NMR (-40°C) or characterized via time-resolved FTIR . Kinetic studies under varying pH and solvent polarity (e.g., THF vs. DMF) further clarify rate-determining steps.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

Discrepancies in solubility data (e.g., in polar vs. nonpolar solvents) are addressed through:

- Controlled Replication : Standardizing solvent purity and temperature.

- DSC/TGA Analysis : Quantifying thermal degradation profiles (e.g., decomposition onset at ~200°C).

- Statistical Validation : Use ANOVA to assess inter-laboratory variability, with significance thresholds at p < 0.05 .

Q. How can computational chemistry predict this compound’s reactivity in polymer applications?

Molecular dynamics (MD) simulations model its crosslinking behavior in polyurethane systems. Parameters like glass transition temperature (Tg) and tensile strength are predicted using software (e.g., Materials Studio) by varying the carbamate-to-urethane ratio. Experimental validation via DMA and stress-strain testing confirms computational trends .

Q. What advanced methods detect and quantify trace byproducts in this compound synthesis?

- LC-QTOF-MS : Identifies low-abundance byproducts (e.g., methylenebisurea) with ppm-level sensitivity.

- Headspace GC-MS : Monitors volatile impurities like residual isocyanates.

- Isolation via Prep-HPLC : Purifies byproducts for structural NMR analysis .

Q. Methodological Tables

Table 1. Key Reaction Parameters for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | >80°C increases side reactions |

| Catalyst (dibutyltin) | 0.5–1.0 wt% | Accelerates carbamate formation |

| Solvent | Dry toluene or DMF | Polar aprotic solvents enhance reactivity |

Table 2. Common Analytical Techniques and Their Applications

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Purity assessment | 0.1% impurities |

| C NMR | Structural confirmation | 1–5 mg sample |

| TGA | Thermal stability profiling | ±1°C accuracy |

属性

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOJWMZYOMAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190420 | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-53-6 | |

| Record name | C,C′-Diethyl N,N′-methylenebis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenediurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6BB652P9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。